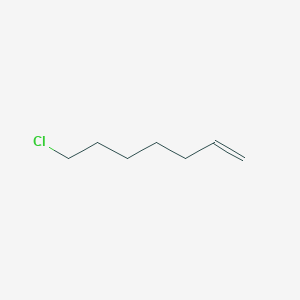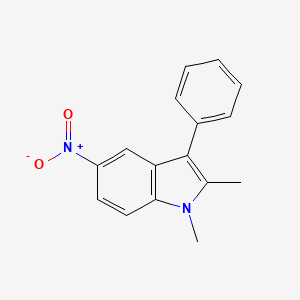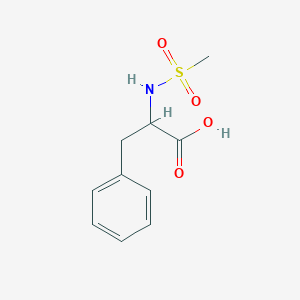
N-(methylsulfonyl)-DL-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.Applications De Recherche Scientifique
Biosensors and Electrochemical Detection
Recent advancements have focused on the development of sensors and biosensors for detecting amino acids like phenylalanine. These devices use conducting polymers and molecularly imprinted polymers for sensitive electrochemical detection. Such sensors are significant for both medical and pharmaceutical applications, offering efficient devices for medicine quality control and disease monitoring. This technology emphasizes the importance of phenylalanine detection in the central nervous system and its association with diseases like phenylketonuria (PKU) (Dinu & Apetrei, 2022).
Understanding Phenylketonuria (PKU)
Phenylketonuria, a condition stemming from phenylalanine hydroxylase deficiency, leads to elevated blood phenylalanine concentrations, causing mental retardation if untreated. Research has made strides in understanding the pathophysiology of PKU, focusing on the detrimental effects of high phenylalanine levels on cerebral metabolism and cognitive function. These insights are crucial for improving dietary treatment strategies and mitigating cognitive outcomes in patients (de Groot et al., 2010).
Novel Treatment Strategies
The treatment of PKU has evolved with the introduction of more palatable dietary options, administration of large neutral amino acids to inhibit phenylalanine entry into the brain, and the potential of gene therapy. These innovative strategies aim to enhance adherence to dietary restrictions and improve neurocognitive defects despite existing treatments, highlighting a multidisciplinary approach to managing PKU (Strisciuglio & Concolino, 2014).
Quality of Life and Socioeconomic Status in PKU
Research has established a link between serum phenylalanine levels, quality of life, and socioeconomic status in patients with PKU. Proper nutrition and metabolic control play a pivotal role in enhancing the quality of life and social skills of these patients, underscoring the importance of comprehensive care beyond just medical treatment (Fooladi et al., 2019).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used for this purpose.
Orientations Futures
This involves predicting or suggesting future research directions. It could include potential applications of the compound, or ways to improve its synthesis or properties.
Please note that the availability of this information depends on how well-studied the compound is. For novel or less-studied compounds, some of this information may not be available. If you have a specific compound in mind that is well-studied, I may be able to provide more detailed information.
Propriétés
IUPAC Name |
2-(methanesulfonamido)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16(14,15)11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCKXSDDVQQISQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541016 |
Source


|
| Record name | N-(Methanesulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(methylsulfonyl)-DL-phenylalanine | |
CAS RN |
29268-15-3 |
Source


|
| Record name | N-(Methanesulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)

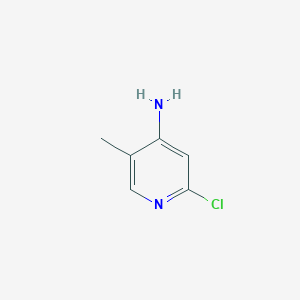
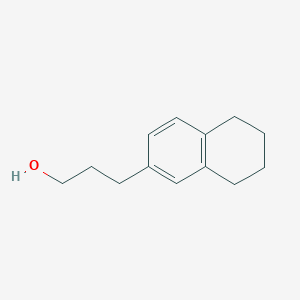

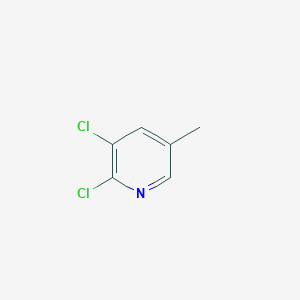
![1-Oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1314174.png)
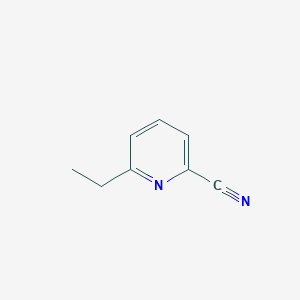
![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)
